molecular formula C16H36N2 B3301448 1,2-Ethanediamine, N,N-diheptyl- CAS No. 90965-54-1

1,2-Ethanediamine, N,N-diheptyl-

Cat. No.: B3301448
CAS No.: 90965-54-1
M. Wt: 256.47 g/mol
InChI Key: AJFGKCLAAOTZGK-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N-diheptyl- is an organic compound with the molecular formula C16H36N2. It is a derivative of ethylenediamine where the hydrogen atoms on the nitrogen atoms are replaced by heptyl groups. This compound is used in various chemical processes and has applications in different fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ethanediamine, N,N-diheptyl- can be synthesized through the alkylation of ethylenediamine with heptyl halides. The reaction typically involves the following steps:

    Starting Materials: Ethylenediamine and heptyl halide (e.g., heptyl bromide or heptyl chloride).

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrogen halide formed during the reaction.

    Procedure: Ethylenediamine is mixed with the heptyl halide and the base in an appropriate solvent (e.g., ethanol or methanol). The mixture is heated under reflux for several hours to ensure complete reaction.

    Purification: The product is purified by distillation or recrystallization to obtain pure 1,2-Ethanediamine, N,N-diheptyl-.

Industrial Production Methods

In an industrial setting, the production of 1,2-Ethanediamine, N,N-diheptyl- follows similar principles but on a larger scale. Continuous flow reactors and automated systems are used to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-diheptyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Halogenated compounds or alkylating agents are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of heptanamide or heptanenitrile.

    Reduction: Formation of heptylamine.

    Substitution: Formation of various substituted ethylenediamine derivatives.

Scientific Research Applications

1,2-Ethanediamine, N,N-diheptyl- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems and as a stabilizer for biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N-diheptyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its long heptyl chains allow it to interact with lipid membranes, potentially altering membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Ethanediamine, N,N-diethyl-
  • 1,2-Ethanediamine, N,N-dimethyl-
  • 1,2-Ethanediamine, N,N-dipropyl-

Uniqueness

1,2-Ethanediamine, N,N-diheptyl- is unique due to its longer heptyl chains, which impart distinct hydrophobic properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring enhanced lipophilicity and membrane interaction capabilities.

Properties

IUPAC Name

N',N'-diheptylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N2/c1-3-5-7-9-11-14-18(16-13-17)15-12-10-8-6-4-2/h3-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFGKCLAAOTZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(CCCCCCC)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732174
Record name N~1~,N~1~-Diheptylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90965-54-1
Record name N~1~,N~1~-Diheptylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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